(R)-1-Tritylpyrrolidine-2-carbaldehyde

Asymmetric Organocatalysis Enamine Chemistry Reactivity Control

Researchers requiring a stable, chiral α-amino aldehyde for asymmetric synthesis often face purification challenges with unprotected analogs. (R)-1-Tritylpyrrolidine-2-carbaldehyde solves this with its bulky trityl group, enabling: - 26-fold enamine reactivity reduction & 14-fold iminium ion enhancement for precise stereocontrol. - Facile diastereomer separation by simple silica gel chromatography, eliminating need for chiral stationary phases. - Direct precursor to Maruoka catalyst and (S)-N-tritylpyrrolidine-2-carboxamide organocatalyst. Supplied at 98% purity with storage at 2-8°C under dry conditions.

Molecular Formula C24H23NO
Molecular Weight 341.4 g/mol
Cat. No. B13654204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Tritylpyrrolidine-2-carbaldehyde
Molecular FormulaC24H23NO
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O
InChIInChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m1/s1
InChIKeyBGWFJHBPHRTUOJ-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Tritylpyrrolidine-2-carbaldehyde Properties & Procurement


(R)-1-Tritylpyrrolidine-2-carbaldehyde (CAS: 1033699-62-5, MF: C24H23NO, MW: 341.45 g/mol) is a chiral N-protected α-amino aldehyde derived from (R)-prolinol . Its structure comprises a pyrrolidine ring with a C2 aldehyde group and a bulky trityl (triphenylmethyl) protecting group on the nitrogen atom. This compound serves as a versatile chiral building block and organocatalyst precursor in asymmetric synthesis, with standard commercial purity of 98% and recommended storage at 2-8°C sealed under dry conditions for up to three years [1]. The trityl group imparts enhanced stability and solubility in organic solvents compared to unprotected pyrrolidine-2-carbaldehydes .

Why (R)-1-Tritylpyrrolidine-2-carbaldehyde Is Irreplaceable


Generic substitution of (R)-1-Tritylpyrrolidine-2-carbaldehyde with unprotected pyrrolidine-2-carbaldehyde or silyl-modified analogs fails due to fundamental differences in reactivity, stability, and enantioselective performance. Kinetic investigations reveal that enamines derived from 2-tritylpyrrolidine exhibit a 26-fold reduction in reactivity toward benzhydryl cations compared to pyrrolidine (R = H) and a 14-fold increase in electrophilic reactivity of the corresponding iminium ions [1]. In contrast, 2-(triphenylsilyl)pyrrolidine-derived enamines show reactivity comparable to unsubstituted pyrrolidine (R = H), failing to provide the same controlled reactivity profile essential for asymmetric catalysis [1]. Additionally, the trityl group confers distinct diastereomeric separation advantages via simple silica gel chromatography, a property not shared by simpler N-protected analogs [2].

(R)-1-Tritylpyrrolidine-2-carbaldehyde: Quantitative Evidence


Enamine Reactivity: Trityl vs. Unsubstituted Pyrrolidine

In kinetic studies comparing enamine reactivities, 2-tritylpyrrolidine-derived enamines exhibit a 26-fold lower reactivity toward benzhydryl cations (Ar₂CH⁺) relative to enamines derived from unsubstituted pyrrolidine (R = H) [1]. This reactivity attenuation is unique to the trityl group and is attributed to negative hyperconjugation with the enamine nitrogen lone pair [1].

Asymmetric Organocatalysis Enamine Chemistry Reactivity Control

Iminium Ion Reactivity vs. Unsubstituted Pyrrolidine

The trityl group in the 2-position of pyrrolidine increases the electrophilic reactivity of iminium ions derived from cinnamaldehyde by a factor of 14 compared to unsubstituted pyrrolidine [1]. This enhancement is mechanistically distinct from silyl-substituted analogs (R = SiPh₃), which do not exhibit comparable activation [1].

Iminium Catalysis Electrophilic Activation Asymmetric Synthesis

Trityl vs. Triphenylsilyl Enamine Reactivity

Enamines derived from 2-(triphenylsilyl)pyrrolidine (R = SiPh₃) exhibit reactivities toward benzhydryl cations that are similar to unsubstituted pyrrolidine (R = H), failing to provide the reactivity modulation observed with the trityl group [1]. X-ray structural analysis confirms distinct geometric and electronic differences between the trityl and silyl derivatives [1].

Catalyst Design Structure-Activity Relationship Silicon Analogs

Diastereomer Separation via Silica Gel Chromatography

Single stereoisomers of various tritylpyrrolidine derivatives can be readily obtained through diastereomer separation by simple silica gel column chromatography [1]. This purification advantage is not consistently achievable with less sterically demanding N-protecting groups such as Boc or Cbz, where chromatographic resolution often proves insufficient for complete stereoisomer separation [2].

Chiral Resolution Purification Methodology Process Chemistry

Asymmetric Benzoyloxylation Catalysis

Representative tritylpyrrolidine derivatives function as efficient amine organocatalysts for asymmetric benzoyloxylation of aldehydes with benzoyl peroxide [1]. In head-to-head comparisons, the trityl-protected catalyst demonstrates superior reactivity and selectivity compared to frequently used proline derivatives [2]. Catalytic amounts of hydroquinone are required for optimized yields .

Asymmetric Catalysis α-Functionalization Organocatalysis

Michael Addition Catalysis: N-Tritylpyrrolidine-2-carboxamide

(S)-N-tritylpyrrolidine-2-carboxamide serves as a highly efficient organocatalyst for asymmetric Michael additions of aldehydes to nitroalkenes, achieving good yields of up to 95% overall synthetic yield for the catalyst preparation [1]. The most efficient Michael addition was achieved with the most hindered catalyst, namely (S)-N-tritylpyrrolidine-2-carboxamide [1].

Michael Addition Organocatalysis Nitroalkene

Applications of (R)-1-Tritylpyrrolidine-2-carbaldehyde


Maruoka Catalyst for Asymmetric Benzoyloxylation

(R)-1-Tritylpyrrolidine-2-carbaldehyde serves as a direct precursor to 2-tritylpyrrolidine (the Maruoka catalyst) through reduction of the aldehyde group. This catalyst enables direct asymmetric benzoyloxylation of aldehydes with benzoyl peroxide, providing optically active α-benzoyloxyaldehydes as valuable chiral building blocks . The trityl group's unique reactivity modulation (26-fold enamine reactivity reduction; 14-fold iminium ion enhancement) is essential for achieving high enantioselectivity in this transformation [1].

Chiral Tritylpyrrolidine Derivatives via Diastereomer Separation

The trityl group enables facile diastereomer separation of various tritylpyrrolidine derivatives by simple silica gel column chromatography . This property is exploited in the synthesis of single stereoisomer organocatalysts and chiral intermediates. Users procuring (R)-1-tritylpyrrolidine-2-carbaldehyde can leverage this advantage to generate stereochemically pure derivatives without specialized chiral stationary phases, reducing purification costs in both academic and industrial settings.

(S)-N-Tritylpyrrolidine-2-carboxamide for Michael Additions

Oxidation of the aldehyde group followed by amidation yields (S)-N-tritylpyrrolidine-2-carboxamide, which has been demonstrated as a highly efficient organocatalyst for asymmetric Michael additions of aldehydes to nitroalkenes . The steric bulk provided by the trityl group is critical for achieving the high yields and enantioselectivities observed with this catalyst class .

Chiral Building Block for CNS and Antiviral Intermediates

The compound serves as a key intermediate for synthesizing pyrrolidine-containing pharmaceutical candidates, including central nervous system (CNS) drugs and antiviral agents . The trityl protecting group prevents nitrogen participation during aldehyde transformations and can be selectively removed under mild acidic conditions (e.g., TFA) without affecting other sensitive functional groups , making it ideal for complex multi-step drug syntheses.

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